8-HYDROXY WARFARIN BETA-D-GLUCURONIDE

描述

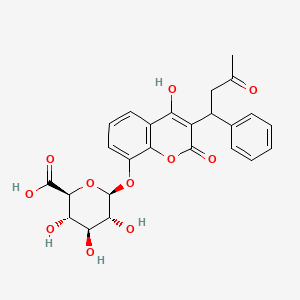

8-HYDROXY WARFARIN BETA-D-GLUCURONIDE is a metabolite of warfarin, a well-known anticoagulant used in the prevention and treatment of thromboembolic disorders. This compound is formed through the hydroxylation of warfarin, followed by glucuronidation. The hydroxylation process introduces a hydroxyl group into the warfarin molecule, and glucuronidation attaches a glucuronic acid moiety, enhancing the compound’s solubility and facilitating its excretion from the body .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE typically involves two main steps: hydroxylation and glucuronidation. The hydroxylation of warfarin can be achieved using various oxidizing agents, such as the Fenton reaction, which utilizes hydroxyl and hydroperoxyl radicals generated by the Fe2+/Fe3+ redox reaction with hydrogen peroxide . The hydroxylated warfarin is then subjected to glucuronidation, a process catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid from UDP-glucuronic acid to the hydroxylated warfarin .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the concentration of reagents, reaction time, temperature, and pH. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity this compound .

化学反应分析

Types of Reactions: 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE undergoes various chemical reactions, including:

Glucuronidation: This is a conjugation reaction where glucuronic acid is attached to the hydroxylated warfarin.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide in the presence of Fe2+/Fe3+ ions (Fenton reaction).

Glucuronidation Reagents: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.

Major Products:

Hydroxylated Warfarin: Intermediate product formed during the hydroxylation step.

This compound: Final product formed after glucuronidation.

科学研究应用

Pharmacological Context

Warfarin functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X. Its therapeutic use is primarily in the prevention and treatment of thromboembolic events. The metabolism of warfarin leads to various hydroxylated metabolites, including 8-hydroxy warfarin, which undergoes further glucuronidation to form 8-hydroxy warfarin beta-D-glucuronide. This metabolic pathway is essential for the elimination of warfarin from the body and has implications for drug interactions and patient management.

Metabolism Studies

This compound plays a pivotal role in understanding the metabolic pathways of warfarin. Studies have shown that hydroxywarfarins can inhibit cytochrome P450 enzymes, particularly CYP2C9, which is responsible for the metabolism of S-warfarin. This inhibition can lead to increased plasma levels of warfarin and heightened risk of bleeding complications .

| Metabolite | Enzyme Inhibition | Clinical Implication |

|---|---|---|

| 8-Hydroxy Warfarin | CYP2C9 | Potential for increased anticoagulant effect |

| 10-Hydroxy Warfarin | Not glucuronidated | Unknown elimination pathway |

Drug Interaction Studies

Research indicates that this compound may significantly impact the pharmacokinetics of co-administered drugs. For instance, it can alter the metabolism of other anticoagulants or drugs metabolized by CYP enzymes, necessitating careful monitoring and dose adjustments in clinical settings .

Therapeutic Drug Monitoring

The measurement of this compound levels in patients can provide insights into individual responses to warfarin therapy. Variability in glucuronidation rates can affect therapeutic outcomes and risk profiles for adverse effects such as bleeding or thrombosis .

Case Study 1: Variability in Anticoagulation Response

A cohort study involving patients on warfarin therapy demonstrated that those with higher levels of this compound exhibited greater INR variability compared to those with lower levels. This variability correlated with an increased incidence of thromboembolic events and bleeding complications, highlighting the need for personalized dosing strategies based on metabolite levels .

Case Study 2: Drug Interaction Management

In a clinical setting, a patient receiving both warfarin and a CYP2C9 inhibitor experienced significant increases in INR levels due to elevated concentrations of this compound. The management plan involved adjusting the warfarin dose and closely monitoring INR levels to prevent adverse outcomes .

作用机制

The mechanism of action of 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE involves its formation and subsequent excretion from the body. The hydroxylation of warfarin introduces a hydroxyl group, which is then conjugated with glucuronic acid through the action of UDP-glucuronosyltransferase enzymes . This glucuronidation process enhances the solubility of the compound, facilitating its excretion via the kidneys . The molecular targets and pathways involved include the cytochrome P450 enzymes responsible for hydroxylation and the UDP-glucuronosyltransferase enzymes involved in glucuronidation .

相似化合物的比较

6-Hydroxy Warfarin: Another hydroxylated metabolite of warfarin, differing in the position of the hydroxyl group.

7-Hydroxy Warfarin: A hydroxylated metabolite with the hydroxyl group at the 7th position.

10-Hydroxy Warfarin: A hydroxylated metabolite with the hydroxyl group at the 10th position.

Uniqueness: 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE is unique due to its specific hydroxylation and glucuronidation pattern, which influences its solubility, excretion, and potential interactions with other compounds . Its distinct metabolic pathway and the involvement of specific enzymes make it a valuable compound for studying warfarin metabolism and its effects on anticoagulation therapy .

生物活性

8-Hydroxy warfarin beta-D-glucuronide is a significant metabolite of warfarin, an anticoagulant widely used in clinical settings. Understanding the biological activity of this compound is essential for optimizing therapeutic outcomes and minimizing adverse effects associated with warfarin therapy. This article reviews the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and implications for drug interactions.

Metabolism and Formation

Warfarin undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes, resulting in various hydroxylated metabolites, including 8-hydroxy warfarin. The subsequent glucuronidation of these metabolites is catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9, which has been shown to specifically metabolize 8-hydroxy warfarin .

Key Enzymatic Pathways

- Cytochrome P450 Enzymes : Major enzymes involved include CYP2C9 and CYP1A2, which facilitate the formation of 8-hydroxy warfarin from warfarin.

- Glucuronidation : The primary UGTs involved in the glucuronidation of 8-hydroxy warfarin are:

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its formation and elimination pathways. Studies indicate that glucuronidated metabolites are generally more water-soluble, facilitating renal excretion. Approximately 80% of warfarin and its metabolites are excreted via urine .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | Varies; typically around 36 hours |

| Bioavailability | Low due to extensive first-pass metabolism |

| Elimination Route | Primarily renal |

Biological Activity

The biological activity of this compound is characterized by its reduced anticoagulant effect compared to its parent compound. The glucuronidation process generally leads to decreased pharmacological activity due to the modification of the drug's structure, which affects its ability to interact with target proteins involved in coagulation.

Case Studies

- Clinical Implications in Warfarin Therapy : A study demonstrated that variations in UGT activity could lead to differences in the anticoagulant response among patients taking warfarin. Patients with higher levels of UGT activity may experience reduced efficacy due to increased formation of inactive glucuronides .

- Drug-Drug Interactions : Research indicates that certain drugs can inhibit UGT enzymes, potentially leading to increased levels of active hydroxywarfarins and heightened anticoagulant effects. For instance, co-administration with drugs that inhibit UGT1A9 may result in elevated concentrations of 8-hydroxy warfarin and its glucuronide, necessitating careful monitoring .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O11/c1-11(26)10-14(12-6-3-2-4-7-12)16-17(27)13-8-5-9-15(21(13)35-24(16)33)34-25-20(30)18(28)19(29)22(36-25)23(31)32/h2-9,14,18-20,22,25,27-30H,10H2,1H3,(H,31,32)/t14?,18-,19-,20+,22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVGBYFDDKYFMF-JAGVPYGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857863 | |

| Record name | 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-8-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007224-60-3 | |

| Record name | 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-8-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。